N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
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Description
N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide, commonly known as CYM5442, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CYM5442 belongs to the class of pyridazinone derivatives and has been studied for its ability to modulate different biological processes.
Scientific Research Applications
Structural Modification Potential
Thiosemicarbazones, including this compound, constitute an important class of pharmacophores with diverse biological activities. Researchers recognize the high potential for structural modification of thiosemicarbazone derivatives to enhance existing drug candidates .
Anti-Tuberculosis Activity
While not directly related to breast cancer, it’s worth noting that new non-toxic semi-synthetic derivatives from natural diterpenes, including thiosemicarbazones, have displayed anti-tuberculosis activity .
Computational Studies of Copper(II) Complexes
Copper(II) complexes derived from similar compounds (N-cyclohexyl-3-methoxysalicylideneimine and N-cyclohexyl-3-ethoxysalicylideneimine) were investigated computationally. Although not specific to our compound, these studies contribute to our understanding of related chemical interactions .
properties
IUPAC Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-25-16-9-5-6-14(12-16)17-10-11-19(24)22(21-17)13-18(23)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZULTVDSWFXZBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
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